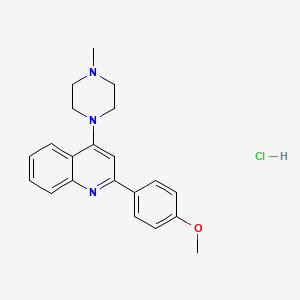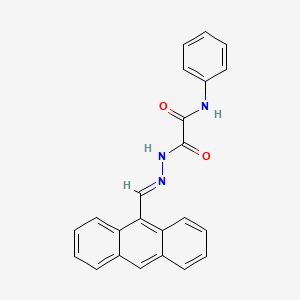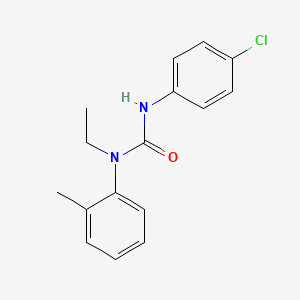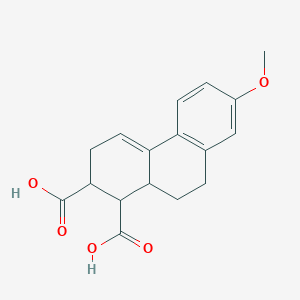
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone is an organic compound with the molecular formula C24H18O It is a derivative of cyclopentadienone, characterized by the presence of three phenyl groups and a methyl group attached to the cyclopentadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone typically involves the reaction of benzil with acetophenone in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclopentadienol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclopentadienol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and the nature of the derivatives being studied .
Comparison with Similar Compounds
- 2,3,4,5-Tetraphenyl-2,4-cyclopentadienone
- 2,5-Diethyl-3,4-diphenyl-cyclopenta-2,4-dienone
- 5-Benzylidene-1,2,3-triphenyl-1,3-cyclopentadiene
Uniqueness: 2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone is unique due to the presence of a methyl group at the 2-position, which can influence its reactivity and the types of derivatives that can be synthesized. This structural variation can lead to different physical and chemical properties compared to its analogs .
Properties
CAS No. |
33535-80-7 |
|---|---|
Molecular Formula |
C24H18O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-methyl-3,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C24H18O/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)23(24(17)25)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
MNEIVNVOIYFTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



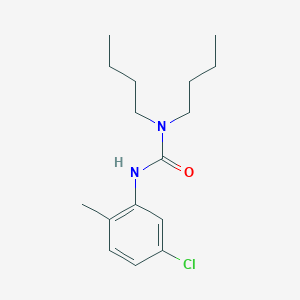
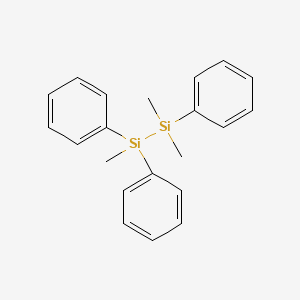
![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)
